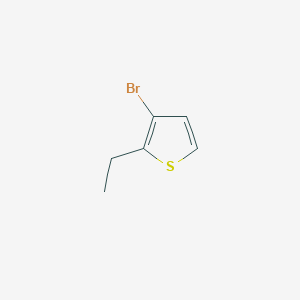

3-Bromo-2-ethylthiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrS |

|---|---|

Molecular Weight |

191.09 g/mol |

IUPAC Name |

3-bromo-2-ethylthiophene |

InChI |

InChI=1S/C6H7BrS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3 |

InChI Key |

RYTVCWQIEVOLKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CS1)Br |

Origin of Product |

United States |

Physicochemical Properties of 3 Bromo 2 Ethylthiophene

While specific experimental data for 3-Bromo-2-ethylthiophene is not extensively documented in publicly available literature, its properties can be reasonably inferred from its chemical structure and by comparison with the well-characterized analog, 3-bromo-2-methylthiophene (B1266441).

Interactive Data Table: and Related Compounds

| Property | This compound (Predicted/Inferred) | 3-Bromo-2-methylthiophene (Experimental) |

| Molecular Formula | C6H7BrS | C5H5BrS |

| Molecular Weight | 191.09 g/mol | 177.06 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid nbinno.com |

| Boiling Point | Higher than 179 °C | 179.0 ± 20.0 °C at 760 mmHg chemsrc.com |

| Density | Expected to be slightly lower than 1.6 g/cm³ | 1.6 ± 0.1 g/cm³ chemsrc.com |

| Solubility | Soluble in common organic solvents | Soluble in organic solvents |

Note: The properties for this compound are predicted based on the known properties of 3-bromo-2-methylthiophene and general chemical principles. The larger ethyl group is expected to slightly increase the molecular weight and boiling point, and slightly decrease the density compared to the methyl analog.

Reactivity and Advanced Chemical Transformations of 3 Bromo 2 Ethylthiophene

Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in 3-bromo-2-ethylthiophene is a key site for functionalization through various metal-catalyzed cross-coupling reactions. These methods are fundamental for the formation of new carbon-carbon bonds, leading to the synthesis of a wide array of substituted thiophenes.

Palladium-catalyzed direct arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized organometallic reagents. mdpi.com In the context of substituted thiophenes, direct arylation offers a streamlined approach to synthesizing arylated derivatives.

Research has demonstrated the selective direct arylation of 3-bromo-2-methylthiophene (B1266441) with aryl bromides to generate 2-aryl-4-bromo-5-methylthiophenes. researchgate.net This selectivity is notable as it indicates a lack of oxidative insertion of the palladium catalyst into the carbon-bromine bond of the thiophene (B33073) ring under these specific reaction conditions. researchgate.net The reaction typically proceeds with moderate to high yields using catalysts such as palladium acetate (B1210297) (Pd(OAc)₂) or [PdCl(C₃H₅)(dppb)], with potassium acetate (KOAc) as the base. researchgate.net This methodology is valuable for creating functional organic electronic materials. researchgate.net

While direct arylation of 3-substituted thiophenes can sometimes lead to a mixture of C2 and C5 arylated products, strategic modifications can enhance regioselectivity. For instance, the use of a bulky aryl bromide, such as 2-bromo-1,3-dichlorobenzene, has been shown to favor arylation at the less sterically hindered C5 position of 3-substituted thiophenes. beilstein-journals.org This approach allows for the synthesis of 5-aryl-3-substituted thiophenes with moderate to good yields. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Direct Arylation Reactions

| Catalyst | Base | Solvent | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | KOAc | DMA | Bromofluorenes | 2-Aryl-4-bromo-5-methylthiophenes | Moderate to High |

| PdCl(C₃H₅)(dppb) | KOAc | DMA | Heteroaromatics | 2-Aryl-4-bromo-5-methylthiophenes | Moderate to High |

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and organic halides. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and environmental compatibility of organoboron reagents. nih.govsigmaaldrich.com

In the context of this compound, the Suzuki-Miyaura reaction provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents at the 3-position. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction of 3-bromo-2-methylthiophene with arylboronic acids, catalyzed by a palladium complex, has been reported as a key step in the synthesis of various biologically active molecules. For instance, the synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids. nih.gov The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity.

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling

| Palladium Catalyst | Ligand | Base | Solvent | Reactants |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | This compound, Arylboronic acid |

The Stille and Kumada coupling reactions are also powerful palladium- or nickel-catalyzed methods for C-C bond formation and are particularly useful for the synthesis of oligomers and polymers. nih.govresearchgate.net

The Stille reaction involves the coupling of an organotin reagent with an organic halide. nih.gov It has been employed in the synthesis of polythiophenes. researchgate.net For example, the polymerization of thiophene derivatives can be achieved by reacting a dibromo-substituted thiophene with an organotin derivative in the presence of a palladium catalyst. nih.gov

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide, typically catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org This method is economically advantageous and is a preferred method for synthesizing unsymmetrical biaryls. organic-chemistry.org Kumada catalyst-transfer polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a versatile technique for producing regioregular polythiophenes. researchgate.net This chain-growth mechanism allows for the synthesis of well-defined conjugated polymers. researchgate.net For instance, the polymerization of 2-bromo-3-alkylthiophenes can be initiated by a Grignard metathesis reaction.

Both Stille and Kumada couplings have been instrumental in creating conjugated thiophene-based materials with interesting electronic and optical properties. nih.govresearchgate.net

Organometallic Reagent Formation and Subsequent Functionalization

Beyond direct cross-coupling, this compound can be converted into highly reactive organometallic intermediates, which can then be treated with various electrophiles to introduce a wide range of functional groups.

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organolithium compound. wikipedia.org This reaction is typically rapid, even at low temperatures, and is often faster than other potential side reactions. wikipedia.org The exchange rate generally follows the trend I > Br > Cl. wikipedia.org

Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in a lithium-halogen exchange, forming 2-ethyl-3-lithiothiophene. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce different functional groups at the 3-position. For instance, reaction with carbon dioxide followed by an acidic workup yields the corresponding carboxylic acid.

The presence of substituents can influence the regioselectivity of lithiation. In some cases, direct deprotonation (metalation) can compete with lithium-halogen exchange. For example, studies on 2-bromothiophene (B119243) have shown that both proton abstraction and lithium-halogen exchange can occur. whiterose.ac.uk

The formation of a Grignard reagent from this compound offers another important pathway for its functionalization. Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemguide.co.uk

The reactivity of aryl bromides in forming Grignard reagents can sometimes be sluggish. However, it has been found that the addition of lithium chloride (LiCl) can significantly accelerate the formation of the Grignard reagent from the less reactive 3-bromo-2-methylthiophene. researchgate.netresearcher.lifetandfonline.com This LiCl-accelerated method provides a convenient and potentially scalable route to 3-(2-methylthienyl)magnesium bromide, which can then be used in subsequent reactions. researchgate.nettandfonline.com

Once formed, the Grignard reagent of this compound can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds and introduce various functional groups. chemguide.co.uk For example, reaction with an aldehyde will yield a secondary alcohol after acidic workup. A general procedure involves the slow addition of the bromo-substituted thiophene to a mixture of magnesium turnings in THF. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium acetate (Pd(OAc)₂) |

| [PdCl(C₃H₅)(dppb)] |

| Potassium acetate (KOAc) |

| 2-Bromo-1,3-dichlorobenzene |

| 3-Bromo-2-methylthiophene |

| 2-Aryl-4-bromo-5-methylthiophenes |

| 5-Aryl-3-substituted thiophenes |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Triphenylphosphine (PPh₃) |

| Sodium carbonate (Na₂CO₃) |

| SPhos |

| Potassium phosphate (B84403) (K₃PO₄) |

| 2-Bromo-5-(bromomethyl)thiophene |

| Organotin reagents |

| Grignard reagents |

| n-Butyllithium (n-BuLi) |

| 2-Ethyl-3-lithiothiophene |

| Carbon dioxide |

| Lithium chloride (LiCl) |

| 3-(2-Methylthienyl)magnesium bromide |

| Tetrahydrofuran (THF) |

| Diethyl ether |

| Aldehydes |

| Ketones |

| Esters |

| Nitriles |

| Secondary alcohols |

| Carboxylic acids |

| Arylboronic acids |

| Heteroarylboronic acids |

| Bromofluorenes |

| Heteroaromatics |

| Toluene |

| Ethanol |

| Water |

Electrophilic Aromatic Substitution on the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the position of substitution on the this compound ring is directed by the combined electronic and steric influences of the existing substituents: the 2-ethyl group and the 3-bromo group.

The ethyl group at the 2-position is an electron-donating group (activating) and directs incoming electrophiles to the ortho and para positions (relative to itself). In the thiophene ring, this corresponds to the 3- and 5-positions. The bromo group at the 3-position is an electron-withdrawing group (deactivating) through its inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to its ortho and para positions (the 2-, 4-, and 5-positions).

When considering the combined effects, the 5-position is the most probable site for electrophilic attack. This is due to the strong activating and directing effect of the ethyl group to this position, which is also a position of activation for the bromo group. Substitution at the 4-position is less favored due to the deactivating nature of the adjacent bromo group and potential steric hindrance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

| 4 | Deactivated by adjacent bromo group. | Moderate | Low |

| 5 | Activated by the 2-ethyl group. | Low | High |

Common electrophilic aromatic substitution reactions for thiophene systems include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. For this compound, these reactions are expected to yield the 5-substituted product predominantly. For instance, bromination with N-bromosuccinimide (NBS) in a suitable solvent would likely yield 3,5-dibromo-2-ethylthiophene. nih.gov

Polymerization and Oligomerization Reactions of this compound

This compound is a suitable monomer for the synthesis of polythiophenes, a class of conducting polymers with applications in organic electronics. The bromine atom at the 3-position provides a handle for various cross-coupling polymerization methods. The resulting polymer would be poly(2-ethyl-3-thienylene).

Several polymerization methods are commonly employed for 3-bromo-2-alkylthiophenes and are applicable to this compound:

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for producing regioregular poly(3-alkylthiophene)s. cmu.edu The process involves the formation of a Grignard reagent from a dihalothiophene, which then undergoes nickel-catalyzed cross-coupling. In the case of this compound, it would first be converted to a dihalo-derivative, for example, 2-bromo-5-iodo-3-ethylthiophene, which can then be polymerized. acs.org

Stille Cross-Coupling Polymerization: This method involves the palladium-catalyzed reaction between an organotin compound and an organic halide. For the polymerization of this compound, it would first need to be converted to a distannylated or dihalogenated monomer.

Suzuki Cross-Coupling Polymerization: This involves the reaction of a boronic acid or ester with an organic halide, catalyzed by a palladium complex. This method is also a powerful tool for the synthesis of polythiophenes. jcu.edu.au

The properties of the resulting poly(2-ethyl-3-thienylene) would be influenced by its molecular weight, and the regioregularity of the polymer chain (i.e., the arrangement of the monomer units, which can be head-to-tail, head-to-head, or tail-to-tail). cmu.edu High regioregularity, particularly a high percentage of head-to-tail couplings, generally leads to better packing of the polymer chains, enhanced conjugation, and consequently, improved electronic properties. cmu.edu

Table 2: Common Polymerization Methods for 3-Bromo-2-alkylthiophenes

| Polymerization Method | Catalyst | Monomer Precursor | Key Features |

| Grignard Metathesis (GRIM) | Nickel-based (e.g., Ni(dppp)Cl₂) | Dihalo-3-alkylthiophene | Produces high molecular weight, regioregular polymers. cmu.eduacs.org |

| Stille Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | Organotin and dihalo-3-alkylthiophene | Tolerant to a wide range of functional groups. jcu.edu.au |

| Suzuki Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | Boronic acid/ester and dihalo-3-alkylthiophene | Offers mild reaction conditions and high yields. jcu.edu.au |

Oligomers of 2-ethylthiophene (B1329412) can also be synthesized using similar cross-coupling strategies, by controlling the stoichiometry of the reactants or using end-capping reagents to limit the chain growth. These oligomers are valuable as model compounds for studying the physical and electronic properties of the corresponding polymer. dtic.mil

Spectroscopic Elucidation and Structural Analysis of 3 Bromo 2 Ethylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the connectivity and chemical environment of each atom can be assembled.

The ¹H NMR spectrum of 3-Bromo-2-ethylthiophene is anticipated to exhibit distinct signals corresponding to the ethyl group protons and the two protons on the thiophene (B33073) ring.

The ethyl group should present a characteristic A3X2 spin system, resulting in a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The integration of these signals would correspond to three and two protons, respectively. The chemical shift of the methylene protons is expected to be further downfield due to the direct attachment to the electron-withdrawing thiophene ring.

The two protons on the thiophene ring at positions 4 and 5 will appear as an AX system of two doublets, a consequence of their coupling to each other. The proton at C5 is expected to resonate at a lower field (higher ppm) than the proton at C4, a typical pattern for 2,3-disubstituted thiophenes.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.2-1.4 | Triplet (t) | ~7.5 |

| CH₂ (ethyl) | ~2.7-2.9 | Quartet (q) | ~7.5 |

| H-4 (thiophene) | ~6.9-7.1 | Doublet (d) | ~5.6 |

| H-5 (thiophene) | ~7.2-7.4 | Doublet (d) | ~5.6 |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the four carbons of the thiophene ring and the two carbons of the ethyl substituent.

The carbon atom bonded to the bromine (C3) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The other ring carbons (C2, C4, and C5) will have shifts characteristic of a substituted thiophene. The ethyl group carbons will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 | ~140-145 |

| C3 | ~110-115 |

| C4 | ~128-132 |

| C5 | ~125-129 |

| CH₂ (ethyl) | ~22-26 |

| CH₃ (ethyl) | ~13-16 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the H-4 and H-5 protons of the thiophene ring, confirming their scalar coupling. Additionally, a cross-peak between the methyl and methylene protons of the ethyl group would be observed, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. Cross-peaks would be expected between the H-4 signal and the C4 signal, the H-5 signal and the C5 signal, the methylene proton quartet and the CH₂ carbon signal, and the methyl proton triplet and the CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments. For this compound, key expected HMBC correlations would include:

Correlations from the methylene protons of the ethyl group to C2 and C3 of the thiophene ring.

Correlations from the H-4 proton to C2, C3, and C5.

Correlations from the H-5 proton to C3 and C4.

These 2D NMR experiments, when used in concert, would provide irrefutable evidence for the structure of this compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's chemical bonds.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the thiophene ring and the ethyl substituent. Key expected absorption bands include:

C-H stretching: Aromatic C-H stretching from the thiophene ring would be expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would appear in the 3000-2850 cm⁻¹ region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected to produce characteristic bands in the 1600-1400 cm⁻¹ region.

C-Br stretching: The vibration of the carbon-bromine bond would give rise to an absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Ring vibrations: Various in-plane and out-of-plane bending vibrations of the thiophene ring would also be present, contributing to the fingerprint region of the spectrum.

FT-Raman spectroscopy provides complementary information to FT-IR. In general, vibrations that result in a significant change in polarizability are strong in the Raman spectrum, while those with a large change in dipole moment are strong in the IR.

For this compound, the C=C and C-S stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. The symmetric vibrations of the ethyl group would also be Raman active. The combination of FT-IR and FT-Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of this compound. rsc.orguni-saarland.de The molecular formula for this compound is C₆H₇BrS. uni.lu The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. neu.edu.tr

The calculated monoisotopic mass for the molecular ion [C₆H₇⁷⁹BrS]⁺ is 189.94518 Da. uni.lunih.gov HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. uni-saarland.de

Upon ionization, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺·) which can then undergo fragmentation. neu.edu.tr The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for substituted bromothiophenes include the cleavage of the carbon-bromine bond and the loss of alkyl substituents.

For this compound, the expected key fragmentation events are:

Loss of a bromine radical: This results in a prominent [M-Br]⁺ fragment.

Loss of an ethyl radical: Cleavage of the ethyl group from the thiophene ring.

Loss of ethene (C₂H₄): A common fragmentation for ethyl-substituted aromatic rings via McLafferty rearrangement if a gamma-hydrogen is available, or through other rearrangement mechanisms.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Formula | Calculated Exact Mass (Da) | Origin |

|---|---|---|---|

| [M]⁺· | [C₆H₇⁷⁹BrS]⁺· | 189.94518 | Molecular Ion |

| [M+2]⁺· | [C₆H₇⁸¹BrS]⁺· | 191.94313 | Molecular Ion (⁸¹Br isotope) |

| [M-Br]⁺ | [C₆H₇S]⁺ | 111.02682 | Loss of bromine radical |

| [M-C₂H₅]⁺ | [C₄H₂BrS]⁺ | 160.91383 | Loss of ethyl radical |

| [M-C₂H₄]⁺· | [C₄H₃BrS]⁺· | 161.92158 | Loss of neutral ethene |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* transitions within the thiophene ring. mdpi.comresearchgate.net

The UV-Vis spectrum of thiophene itself shows a strong absorption band around 231 nm. conicet.gov.ar The introduction of substituents onto the thiophene ring influences the position (λmax) and intensity (ε) of these absorption bands.

Ethyl Group (-C₂H₅): As an alkyl group, it is an electron-donating group (EDG) which typically causes a small bathochromic shift (shift to longer wavelength) of the absorption maxima.

Bromo Group (-Br): The bromine atom has a dual effect. Its electron-withdrawing inductive effect can be contrasted with its electron-donating resonance effect (due to lone pairs). This can lead to complex shifts in the absorption spectrum.

Table 2: Typical UV-Vis Absorption Data for Thiophene Derivatives

| Compound | λmax (nm) | Solvent | Transition Type |

|---|---|---|---|

| Thiophene | ~231 | Not Specified | π → π |

| S-methylthiophenium salts | ~270 | Not Specified | π → π |

| This compound (Expected) | 235-275 | e.g., Ethanol | π → π* |

X-ray Crystallography for Solid-State Molecular Structure Determination (if single crystals are obtained)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the this compound molecule. scispace.comresearchgate.net

For this technique to be applicable, a high-quality single crystal of this compound must first be grown. As of current literature, there are no published reports of the single-crystal X-ray structure of this compound. However, analysis of related structures, such as 3-bromo-2-methyl-5-phenylthiophene, reveals key structural features that would be expected.

If a crystal structure were obtained, it would:

Confirm the planarity of the thiophene ring.

Provide precise measurements of the C-Br, C-S, and C-C bond lengths within the molecule.

Determine the conformation of the ethyl group relative to the thiophene ring.

Reveal intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which influence the crystal packing. researchgate.net

For example, X-ray analysis of a nitrophenyl-substituted bromomethylthiophene derivative confirmed its molecular and crystal structure, though it also revealed disorder in the thiophene group. scispace.comcardiff.ac.uk Such detailed structural data is invaluable for understanding the compound's physical properties and reactivity. biosynth.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and geometric parameters of molecules. ictp.it For thiophene derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide results that align well with experimental data. cardiff.ac.ukepstem.net These calculations can optimize the molecular geometry, predicting bond lengths and angles, and can elucidate electronic properties that govern the molecule's reactivity and spectroscopic behavior. cardiff.ac.ukresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties. researchgate.net The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) indicates the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com

In thiophene derivatives, the HOMO is typically a π-orbital delocalized across the aromatic ring, while the LUMO is a π*-antibonding orbital. mdpi.com Substituents significantly influence these orbitals. The electron-donating ethyl group at the 2-position would be expected to raise the HOMO energy, while the electronegative bromine atom at the 3-position would lower the LUMO energy. DFT calculations on analogous compounds provide representative values for these electronic parameters. For instance, studies on various substituted bromothiophenes have calculated HOMO-LUMO gaps in the range of 4.9 to 5.4 eV. researchgate.netmdpi.com

Table 1: Representative Calculated FMO Energies and Band Gaps for Thiophene Analogs Data extrapolated from studies on similar brominated thiophene derivatives for illustrative purposes.

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| E_HOMO | ~ -6.8 eV | Electron-donating ability |

| E_LUMO | ~ -1.4 eV | Electron-accepting ability |

Source: Data modeled after findings for 3-Bromo-2-hydroxypyridine and other thiophene derivatives. researchgate.netmdpi.com

Theoretical vibrational analysis via DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. scispace.com Calculations can predict the frequencies and intensities of fundamental vibrational modes. cardiff.ac.uk For accurate comparison with experimental data, which is often recorded in the solid phase, calculated harmonic frequencies (typically for the gas phase) are often scaled using specific factors to account for systematic errors in the theoretical method and anharmonicity. cardiff.ac.ukscispace.com

Studies on the analog 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene have demonstrated excellent correlation between vibrational frequencies calculated using the B3LYP/6-311++G(d,p) level of theory and experimental FT-IR and Raman spectra. cardiff.ac.ukscispace.com The linear relationship between calculated and experimental wavenumbers for this analog was found to be described by the equation γ_calc = 1.0008γ_exp – 4.2892, with a high correlation coefficient (R² = 0.9998), indicating a strong predictive power of the DFT calculations. scispace.com Similar agreement would be anticipated for this compound.

Table 2: Selected Predicted Vibrational Frequencies for a Bromothiophene Analog

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled B3LYP) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

|---|---|---|---|

| C-H stretching (thiophene ring) | 3105 | 3103 | 3106 |

| C-H stretching (alkyl group) | 2970 | 2968 | 2972 |

| C=C stretching (thiophene ring) | 1530 | 1532 | 1531 |

| C-S stretching (thiophene ring) | 835 | 834 | 835 |

Source: Representative data based on the detailed analysis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. cardiff.ac.ukscispace.com

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = -(I+A)/2. More negative values indicate higher stability. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I-A)/2. Harder molecules have larger energy gaps. mdpi.comnih.gov

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η. mdpi.comconicet.gov.ar

These indices are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. rsc.org For this compound, these descriptors would characterize its moderate reactivity, influenced by both the electron-donating ethyl group and the electron-withdrawing bromine atom.

Table 3: Calculated Global Reactivity Descriptors Values are estimated based on representative FMO energies from Table 1.

| Descriptor | Formula | Estimated Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.8 eV | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | 1.4 eV | Energy released when adding an electron |

| Chemical Potential (μ) | -(I+A)/2 | -4.1 eV | Electron escaping tendency; stability |

| Chemical Hardness (η) | (I-A)/2 | 2.7 eV | Resistance to charge transfer |

Source: Formulas and interpretations from various DFT studies. mdpi.comnih.govconicet.gov.ar

Quantum Chemical Calculations for Reaction Pathway and Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms, identifying transition states, and calculating activation barriers. For this compound, a key reaction is palladium-catalyzed cross-coupling (e.g., Suzuki, Stille reactions), where the C-Br bond is activated. researchgate.net

DFT studies on such reactions involving bromothiophenes model the catalytic cycle, which typically involves three main steps: chemrxiv.org

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the thiophene, forming a Pd(II) intermediate. DFT calculations can determine the geometry and energy of the transition state for this step.

Transmetallation: The organic group from an organometallic reagent (like an arylboronic acid in Suzuki coupling) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst.

By mapping the intrinsic reaction coordinate (IRC), researchers can confirm that a calculated transition state connects the correct reactants and products. chemrxiv.org Such studies have been used to explain the selectivity in reactions of substituted thiophenes and to design more efficient catalytic systems. researchgate.netresearchgate.net For example, calculations can clarify why oxidative insertion at the C-Br bond is favored over other potential reaction sites. researchgate.net

Molecular Modeling of Intermolecular Interactions and Adsorption Behavior on Surfaces

Molecular modeling can simulate how molecules interact with each other and with surfaces, which is crucial for applications in materials science and sensor technology. mdpi.commdpi.com For this compound, key intermolecular interactions would include dipole-dipole forces and van der Waals interactions. upertis.ac.id

The electrosorption of analogous molecules like 3-bromo-2-nitrothiophene (B186782) onto a gold electrode surface has been studied using a combination of spectroscopy and DFT calculations. researchgate.net These studies suggest that the thiophene molecule adopts a tilted orientation on the metal surface, interacting through both the sulfur atom of the ring and the substituents. researchgate.net DFT calculations can model the molecule-metal complex to predict the most stable adsorption sites and orientations. researchgate.netarxiv.org

In the context of organic electronics, understanding how thiophene units pack in a solid state is vital. Modeling can reveal intermolecular interactions like π-π stacking of the thiophene rings and potential weak hydrogen bonds involving the ethyl group. mdpi.com These interactions dictate the molecular arrangement in crystals and thin films, which in turn influences charge transport properties. mdpi.com

Conclusion

Direct Bromination Approaches of 2-Ethylthiophene (B1329412)

The direct introduction of a bromine atom onto the 2-ethylthiophene ring is a primary synthetic route. However, the directing effects of the ethyl group present a challenge in achieving the desired positional selectivity.

Regioselective Halogenation Strategies and Positional Selectivity

The ethyl group at the C2 position of the thiophene ring is an activating, ortho-, para-directing group. Consequently, electrophilic substitution, such as bromination, is directed towards the C5 (para) and C3 (ortho) positions. This leads to a mixture of this compound and 5-bromo-2-ethylthiophene, making regioselective synthesis of the 3-bromo isomer challenging. The control of reaction conditions and the selection of specific brominating agents are crucial to influence the positional outcome of the halogenation.

Influence of Brominating Reagents and Reaction Conditions on Product Distribution

The distribution of 3-bromo versus 5-bromo isomers is highly dependent on the brominating agent and the reaction conditions employed. Reagents like N-bromosuccinimide (NBS) are often used for selective brominations. The reaction solvent, temperature, and the presence of catalysts can significantly alter the product ratio. For instance, performing the reaction at lower temperatures can enhance the selectivity for the thermodynamically less stable isomer. While specific studies detailing the direct, selective bromination of 2-ethylthiophene to the 3-position are not extensively documented in readily available literature, general principles of electrophilic aromatic substitution on substituted thiophenes suggest that a careful optimization of these parameters is necessary to favor the formation of this compound.

Table 1: Factors Influencing Direct Bromination of 2-Substituted Thiophenes

| Factor | Influence on Regioselectivity | Typical Conditions/Reagents | Expected Outcome |

| Brominating Agent | Milder reagents can offer higher selectivity. | N-Bromosuccinimide (NBS), Dibromo(phenyl)-λ3-iodane (PhIBr2) | Can favor specific isomers over others compared to harsher reagents like Br2. sci-hub.se |

| Solvent | Polarity and coordinating ability can influence the electrophilicity of the brominating species. | Carbon tetrachloride (CCl4), Acetic Acid, Dichloromethane | Affects reaction rate and isomeric product ratios. nih.gov |

| Temperature | Lower temperatures often favor the kinetic product. | -78 °C to room temperature | Can increase selectivity for one isomer over the other. |

| Catalyst/Additive | Lewis acids or other catalysts can alter the regiochemical course of the reaction. | Zeolites, Acetic Anhydride | Can block certain positions or activate others to direct bromination. |

Derivatization from Multi-Halogenated Ethylthiophenes and Analogues

An alternative and often more controlled approach to synthesizing this compound involves starting with readily available poly-halogenated thiophenes. These methods rely on the differential reactivity of the halogen atoms to achieve the target molecule through functional group interconversions and selective reactions.

Functional Group Interconversion Strategies for Targeted Synthesis

This strategy involves a sequence of reactions where functional groups are transformed to build the desired product. A common starting point is 2,3-dibromothiophene (B118489) or 2,3,5-tribromothiophene. For example, using 2,3-dibromothiophene, one can perform a regioselective reaction at the more reactive C2-bromine, such as a Suzuki or Sonogashira coupling, followed by subsequent manipulation. researchgate.netresearchgate.net While not leading directly to this compound, these methods demonstrate the principle of selective functionalization of poly-brominated thiophenes.

Selective Debromination and Alkylation Routes

A powerful and well-documented strategy involves the selective removal of bromine atoms from a poly-brominated precursor, followed by alkylation.

A prominent route begins with the bromination of thiophene to produce 2,3,5-tribromothiophene. orgsyn.org This intermediate can then undergo selective debromination at the α-positions (C2 and C5) using reagents like zinc dust in acetic acid. orgsyn.orgscispace.com This reaction yields 3-bromothiophene (B43185) as the primary product. orgsyn.orgscispace.com

Once 3-bromothiophene is obtained, the ethyl group can be introduced at the C2 position. This is typically achieved through a lithium-halogen exchange reaction. 3-bromothiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) to generate the highly reactive 3-bromo-2-lithiothiophene (B13734870) intermediate. encyclopedia.pubsci-hub.seresearchgate.net This intermediate is then quenched with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide, to yield the final product, this compound.

Another pathway involves the Kumada cross-coupling reaction. organic-chemistry.orgresearchgate.net In this method, a Grignard reagent is formed from 3-bromothiophene, which is then coupled with an ethyl halide in the presence of a nickel or palladium catalyst. jcu.edu.au

Table 2: Example of a Step-wise Synthesis Route via Debromination and Alkylation

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | Thiophene | Bromine, Chloroform | 2,3,5-Tribromothiophene | orgsyn.org |

| 2 | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid, Water, Reflux | 3-Bromothiophene | orgsyn.orgscispace.com |

| 3 | 3-Bromothiophene | n-Butyllithium, THF, -78 °C; then Ethylating Agent (e.g., Diethyl sulfate) | This compound | encyclopedia.pubsci-hub.se |

Advanced Synthetic Techniques and Process Optimization

Research continues to seek more efficient, cost-effective, and environmentally benign methods for synthesizing substituted thiophenes. For precursors like 3-bromothiophene, advanced techniques include the catalytic isomerization of the more readily available 2-bromothiophene (B119243) using zeolite catalysts. google.com Furthermore, process optimization for coupling reactions, such as the Kumada coupling, involves exploring different solvents like methyl-tetrahydrofuran to improve selectivity and reduce the formation of undesirable side products. google.com The development of microwave-assisted synthesis has also been shown to accelerate S-alkylation reactions of thiophenes, leading to better yields in significantly shorter reaction times, which could be applicable to the synthesis of related compounds. conicet.gov.ar

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, improving yields, and enhancing selectivity in the synthesis of heterocyclic compounds like thiophenes. nih.gov The use of microwave dielectric heating provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and reduced side-product formation compared to conventional heating methods. nih.govfrontiersin.org

While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented, the principles have been widely applied to the functionalization of thiophene rings. For instance, microwave irradiation has been successfully used in the Suzuki coupling of thienyl boronic acids with aryl halides and in the direct C-H arylation of thiophenes. nih.govresearchgate.net These methods highlight the potential for microwave technology to drive reactions that are otherwise slow or inefficient.

Research on the C-H arylation of thiophenes using a palladium-nanoparticle catalyst demonstrates the significant rate enhancement provided by microwave heating. Reactions that required hours under conventional heating were completed in minutes with higher yields under microwave irradiation. nih.govfrontiersin.org

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| C-H Arylation of Thiophene | Microwave | 2 hours | High | nih.gov |

| C-H Arylation of Thiophene | Conventional | >2 hours | Low | nih.gov |

| Suzuki Coupling | Microwave | 6-11 minutes | 65-74% | researchgate.net |

This table showcases the efficiency of microwave-assisted synthesis in thiophene functionalization reactions.

In the context of synthesizing this compound, a potential microwave-assisted strategy could involve the rapid, high-temperature bromination of 2-ethylthiophene. Research has shown that vapor-phase bromination of 2-methylthiophene (B1210033) at elevated temperatures (600°C) can shift the selectivity from the typical C5 position to the C3 position. acs.org Microwave technology could potentially achieve the necessary thermal conditions more efficiently and with greater control than conventional high-temperature reactors, possibly enabling a one-step, regioselective synthesis.

Chemo- and Regioselective Synthesis Enhancement through Catalyst Design

Achieving chemo- and regioselectivity is the central challenge in the synthesis of this compound. The inherent electronic properties of the 2-ethylthiophene ring direct electrophiles to the more nucleophilic C5 position. Overcoming this natural reactivity requires sophisticated catalyst design and strategic use of directing or blocking groups. unipi.it

Catalyst-Controlled C-H Functionalization: Recent advances in catalysis have demonstrated that the regioselectivity of C-H activation on thiophene rings can be controlled by the catalyst system. For example, in the palladium-catalyzed C-H alkynylation of 3-substituted thiophenes, different ligand designs can selectively direct the functionalization to either the C2 or C5 position. semanticscholar.org This principle of "catalyst-controlled regiodivergence" is crucial. By designing a catalyst that sterically or electronically favors interaction with the C-H bond at the 3-position of 2-ethylthiophene while disfavoring the C5 position, a selective bromination could be achieved.

Research has shown that palladium catalysts supported on cross-linked β-cyclodextrin can be effective for the C-H arylation of thiophenes. nih.gov The three-dimensional structure of such catalysts can influence substrate binding and regioselectivity. frontiersin.org

High-Temperature Halogenation: An alternative to catalyst control is manipulating reaction conditions. Studies on the vapor-phase halogenation of 2-methylthiophene have shown a remarkable temperature-dependent shift in regioselectivity. While bromination at 200°C yielded no reaction, at higher temperatures (400-600°C), substitution occurred on the methyl group (thenyl bromide) rather than the ring. acs.org However, for thiophene itself, increasing the temperature of vapor-phase bromination from 300°C to 750°C shifted the major product from 2-bromothiophene to 3-bromothiophene. acs.org This suggests that a high-temperature synthesis route could favor the formation of the thermodynamically more stable 3-bromo isomer from 2-ethylthiophene.

Blocking and Directing Group Strategies: A common strategy for achieving difficult regioselectivity is to use blocking groups. unipi.it For the synthesis of this compound, this could involve:

Brominating 2-ethylthiophene at the more reactive C5 position.

Introducing a bulky blocking group, such as a silyl (B83357) group, at the C5 position.

Performing a second bromination, which would be directed to the now most-activated position, C3.

Removing the blocking group to yield the final product.

While effective, these multi-step sequences can be inefficient. Therefore, the development of a selective, catalyst-driven, one-step reaction remains a significant goal in synthetic chemistry.

| Strategy | Description | Key Finding | Reference |

| Catalyst-Controlled C-H Activation | Use of specifically designed Pd catalysts and ligands to direct functionalization. | Regiodivergent synthesis (C2 vs. C5) is possible by altering the catalyst system. | semanticscholar.org |

| High-Temperature Halogenation | Performing vapor-phase bromination at elevated temperatures. | For thiophene, increasing temperature favors 3-substitution over 2-substitution. | acs.org |

| Blocking Groups | Temporarily blocking the more reactive C5 position to force reaction at C3. | A viable but often multi-step and less atom-economical approach. | unipi.it |

This table summarizes key strategies for achieving regioselectivity in thiophene synthesis.

Advanced Applications and Functionalization Strategies of 3 Bromo 2 Ethylthiophene

Role as a Building Block in the Synthesis of π-Conjugated Organic Materials

3-Bromo-2-ethylthiophene is conceptually an important building block for creating π-conjugated organic materials. These materials are characterized by alternating single and double bonds that allow for the delocalization of electrons, leading to useful electronic and optical properties. The bromine atom at the 3-position and the implicit hydrogen at the 5-position (which can be readily substituted) provide two reactive sites for polymerization.

Precursor for Tailored Oligothiophenes and Polythiophenes with Defined Regiochemistry

The primary role of a 3-substituted-2-halothiophene monomer is in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). The orientation of the alkyl side chains (in this case, ethyl groups) along the polymer backbone is critical for the material's properties. When monomer units connect in a consistent "head-to-tail" (HT) fashion, the polymer can adopt a planar conformation, which enhances π-stacking between chains and improves charge carrier mobility. cmu.edu Inconsistent "head-to-head" or "tail-to-tail" couplings introduce steric hindrance, forcing the polymer backbone to twist and disrupting conjugation. cmu.edu

Several polymerization methods are used to achieve high regioregularity:

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for synthesizing HT-P3ATs. researchgate.netcmu.edu It typically involves treating a 2,5-dihalo-3-alkylthiophene with an alkyl Grignard reagent to form a mixture of magnesiated isomers, followed by the addition of a nickel catalyst (e.g., Ni(dppp)Cl₂) to initiate polymerization. cmu.educmu.edu The catalyst selectively promotes HT coupling, leading to polymers with high regioregularity.

Kumada Catalyst-Transfer Polycondensation (KCTP): This is a chain-growth polymerization mechanism that allows for controlled molecular weights and the synthesis of block copolymers. ru.nlrsc.org The polymerization is initiated by a well-defined nickel complex, and the catalyst "walks" along the growing polymer chain. ru.nlacs.org This method has been extensively studied for monomers like 2-bromo-5-chloromagnesio-3-hexylthiophene. nih.gov

The expected polymerization of a monomer derived from this compound would follow these principles to yield regioregular poly(3-ethylthiophene).

Table 1: Key Polymerization Methods for Regioregular Poly(3-alkylthiophene)s

| Polymerization Method | Monomer Type | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Grignard Metathesis (GRIM) | 2,5-Dihalo-3-alkylthiophene | Alkyl Grignard reagent, Ni(dppp)Cl₂ | High regioregularity (>95% HT) researchgate.net |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | 2-Bromo-5-halomagnesio-3-alkylthiophene | Ni(dppp)Cl₂, Ni(dppe)Cl₂ | Controlled molecular weight, chain-growth mechanism ru.nlrsc.org |

| Rieke Zinc Method | 2,5-Dihalo-3-alkylthiophene | Highly reactive Rieke Zinc (Zn*), Ni or Pd catalyst | Forms a regioregular organozinc intermediate nih.gov |

Incorporation into Organic Electronic and Photoactive Materials Architectures

Poly(3-alkylthiophene)s are benchmark materials in organic electronics due to their semiconductor properties. jics.org.brtcichemicals.com Polymers derived from this compound would be expected to find use in similar applications:

Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of organic electronic circuits. frontiersin.orgnih.gov The charge carrier mobility of the semiconductor layer is a key performance metric. tcichemicals.com The high crystallinity and ordered packing of regioregular P3ATs facilitate efficient charge transport.

Organic Photovoltaics (OPVs): In solar cells, P3ATs act as the electron-donating material in the active layer, which is typically a bulk heterojunction blend with an electron-accepting material (like a fullerene derivative).

Organic Light-Emitting Diodes (OLEDs): While less common as the primary emitter, thiophene-based polymers can be used in various layers of an OLED stack due to their charge-transporting properties.

The performance of these devices is highly dependent on the polymer's molecular weight, regioregularity, and solid-state morphology, all of which are controlled during the synthesis from the monomer. nih.gov

Intermediate in the Synthesis of Complex Heterocyclic Systems and Pharmaceutical Scaffolds

The thiophene (B33073) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Halogenated thiophenes are versatile intermediates for building more complex molecules through cross-coupling reactions. google.com While specific examples using this compound are not documented in the reviewed literature, its bromine atom makes it an ideal substrate for reactions like Suzuki, Stille, and Sonogashira couplings. These reactions form new carbon-carbon bonds, allowing for the attachment of other aromatic or heterocyclic rings, which is a common strategy in drug discovery to explore new chemical space and modify pharmacological activity. For instance, similar bromo-thiophenes are used to construct fused heterocyclic systems and novel scaffolds for evaluating biological activity. nih.govresearchgate.netnih.gov

Strategies for Further Regioselective Functionalization of the Thiophene Core

The thiophene ring of this compound can be further modified to introduce new functional groups at specific positions. The primary strategies involve exploiting the differential reactivity of the C-H and C-Br bonds.

The most acidic proton on the 2-ethylthiophene (B1329412) precursor is at the 5-position (the alpha-position), making it susceptible to deprotonation by strong bases. The C-Br bond at the 3-position offers a handle for metal-halogen exchange or cross-coupling reactions.

Common functionalization strategies include:

Lithium-Halogen Exchange: Treating this compound with an organolithium reagent (like n-butyllithium) at low temperatures would likely result in the exchange of the bromine atom for a lithium atom. researchgate.netresearchgate.net This creates a potent nucleophile, 2-ethyl-3-thienyllithium, which can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to install a functional group at the 3-position.

Directed Metalation: Using hindered magnesium or zinc amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve regioselective deprotonation (metalation) of thiophene rings. d-nb.inforesearchgate.netthieme-connect.de For a 2-alkylthiophene, this would selectively occur at the 5-position. This allows for the introduction of a functional group at the 5-position while leaving the bromine at the 3-position intact for subsequent reactions.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is reactive in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. rsc.org

Development of Multifunctional Thiophene Derivatives for Specific Applications

By combining the functionalization strategies mentioned above, it is possible to create multifunctional thiophene derivatives from a this compound starting point. For example, one could first perform a cross-coupling reaction at the 3-position to introduce an aryl group and then perform a regioselective metalation/functionalization at the 5-position. This step-wise approach allows for the precise construction of complex thiophene-based molecules tailored for specific applications, whether for tuning the electronic properties of a monomer before polymerization or for building a complex pharmaceutical scaffold. nih.gov

Conclusion and Future Perspectives in 3 Bromo 2 Ethylthiophene Research

Current Challenges and Opportunities in the Synthesis and Derivatization of Bromoethylthiophenes

The synthesis and subsequent functionalization of bromoethylthiophenes, including 3-Bromo-2-ethylthiophene, present a distinct set of challenges and opportunities that drive innovation in organic chemistry.

A primary challenge lies in the regioselective synthesis of 3-substituted thiophenes. Direct bromination of the thiophene (B33073) ring is often not a viable method for producing 3-bromo isomers due to the higher reactivity of the 2- and 5-positions. Consequently, synthetic routes frequently rely on multi-step processes, such as the bromination of thiophene to 2,3,5-tribromothiophene, followed by selective debromination using reagents like zinc dust in acetic acid. scispace.com While effective, these methods can be inconvenient and may generate significant waste.

Further challenges emerge during derivatization. The bromine atom serves as a versatile handle for introducing new functional groups via reactions like lithium-halogen exchange or palladium-catalyzed cross-coupling. However, these reactions can be sensitive, with potential for unwanted side reactions or rearrangements if conditions are not precisely controlled.

Despite these difficulties, significant opportunities exist for advancement. The development of novel catalytic systems, particularly those based on nickel and palladium, is enabling more controlled and efficient polymerization and functionalization of bromothiophene monomers. nih.gov There is a growing focus on creating more sustainable and atom-economical synthetic methods. This includes exploring mechanochemical techniques that reduce or eliminate the need for hazardous solvents. rsc.org Additionally, the synthesis of functionalized monomers that can be copolymerized offers a powerful strategy to create materials with tailored properties, such as macroinitiators for atom-transfer radical polymerization (ATRP) that allow for the grafting of flexible side chains onto a rigid polymer backbone. mdpi.com

| Area | Challenges | Opportunities |

| Synthesis | - Poor regioselectivity in direct bromination. | - Development of novel, highly selective catalysts. |

| - Multi-step processes can be inefficient and costly. | - Creation of sustainable, solvent-free methods (e.g., mechanochemistry). rsc.org | |

| - Use of hazardous reagents and generation of waste. | - Design of more atom-economical synthetic routes. | |

| Derivatization | - Potential for side reactions and rearrangements. | - Use of advanced catalytic systems (Ni, Pd) for controlled functionalization. nih.gov |

| - Harsh reaction conditions may not be tolerated by all functional groups. | - Synthesis of versatile monomers for copolymerization to create tailored materials. mdpi.com | |

| - Difficulty in achieving complex substitution patterns. | - Application of "click chemistry" for efficient and specific modifications. frontiersin.org |

Emerging Research Avenues for Advanced Materials Science and Organic Synthesis

The unique electronic and structural characteristics of the thiophene ring make this compound and its derivatives highly valuable precursors for cutting-edge applications in materials science and as versatile intermediates in organic synthesis.

In advanced materials science, thiophene-based compounds are central to the field of organic electronics. nih.gov They are integral components in the synthesis of organic semiconductors, which are used in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com The bromine atom on the thiophene ring is particularly useful as it provides a reactive site for polymerization, leading to the formation of conjugated polymers like poly(3-alkylthiophene)s (P3ATs). The regioregularity of these polymers, which is crucial for achieving high charge carrier mobility, can be controlled through carefully designed polymerization reactions of brominated monomers. nih.gov Future research is focused on synthesizing novel thiophene-based polymers with tailored band gaps, enhanced stability, and improved processability for next-generation flexible and transparent electronic devices. nih.govnbinno.com

In organic synthesis, the utility of bromoethylthiophenes lies in their role as versatile building blocks. The carbon-bromine bond is a key functional group that allows for the introduction of a wide array of substituents through cross-coupling reactions (e.g., Suzuki, Stille) and other transformations. This enables the construction of complex, polysubstituted thiophene-containing molecules that are often scaffolds for pharmaceuticals and agrochemicals. rsc.org Emerging avenues include the use of these building blocks in the synthesis of sophisticated molecular probes, functional dyes, and components for supramolecular chemistry. The ability to precisely functionalize the thiophene core allows chemists to fine-tune the steric and electronic properties of the final molecule for specific applications.

| Field | Application Area | Specific Use of Bromoethylthiophenes |

| Advanced Materials Science | Organic Electronics | Precursors for organic semiconductors and conductive polymers. nih.govmdpi.com |

| Organic Field-Effect Transistors (OFETs) | Building blocks for the active layer in transistors. | |

| Organic Light-Emitting Diodes (OLEDs) | Synthesis of electroluminescent materials and charge-transport layers. nbinno.combeilstein-journals.org | |

| Organic Photovoltaics (OPVs) | Monomers for donor-acceptor type polymers in solar cells. | |

| Organic Synthesis | Pharmaceutical Intermediates | Scaffolds for creating complex, biologically active molecules. |

| Functional Dyes & Probes | Core structures for chromophores and fluorophores with tunable properties. | |

| Supramolecular Chemistry | Components for self-assembling molecular architectures. nih.gov | |

| Agrochemicals | Intermediates for the synthesis of novel pesticides and herbicides. |

Integration of Theoretical Predictions to Guide Experimental Design and Discovery

The synergy between experimental work and theoretical modeling is becoming increasingly vital in chemical research. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties of molecules like this compound and its derivatives, thereby guiding experimental efforts and accelerating the discovery of new materials. nih.gov

Theoretical calculations can accurately forecast a range of molecular properties before a compound is ever synthesized in the lab. These include:

Electronic Properties: DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps predict a material's electronic behavior, such as its color, conductivity, and suitability for use in optoelectronic devices. rroij.comub.ac.idscispace.com

Structural Parameters: Calculations can optimize molecular geometries, predicting bond lengths and angles that are often in good agreement with experimental results from techniques like X-ray crystallography. nih.gov This is crucial for understanding how substituents, like the bromo and ethyl groups, influence the planarity and conformation of the thiophene ring system.

Reactivity and Stability: Computational models can identify the most reactive sites on a molecule, guiding chemists in designing selective derivatization strategies. rroij.commdpi.com Thermodynamic calculations can also predict the stability of different isomers and reaction intermediates.

Spectroscopic Properties: Theoretical methods can simulate vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, aiding in the characterization and identification of newly synthesized compounds. rroij.com

By leveraging these predictive capabilities, researchers can screen large numbers of virtual compounds and prioritize the synthesis of those with the most promising properties for a given application. nih.gov This in-silico-first approach saves considerable time, resources, and effort compared to a purely trial-and-error experimental methodology. Future research will likely see an even deeper integration of machine learning and artificial intelligence with these theoretical models to more rapidly explore the vast chemical space of thiophene derivatives and design novel materials with unprecedented efficiency and precision. nih.gov

Q & A

Q. What are the standard laboratory-scale synthetic routes for 3-Bromo-2-ethylthiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 2-ethylthiophene using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions. For regioselective bromination at the 3-position, catalysts such as FeCl₃ or AlCl₃ are critical to direct electrophilic substitution . Temperature control (e.g., 0–25°C) minimizes side reactions like di-bromination or ring-opening. Solvent choice (e.g., dichloromethane or carbon disulfide) also impacts reaction kinetics and purity . Post-synthesis purification via column chromatography or recrystallization (e.g., in n-hexane) enhances yield (>80%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The ethyl group (-CH₂CH₃) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~2.9 ppm). The thiophene ring protons show distinct splitting patterns: H-4 and H-5 resonate as doublets (δ ~6.8–7.2 ppm), while H-3 (adjacent to Br) is deshielded (δ ~7.4 ppm) .

- ¹³C NMR : The brominated carbon (C-3) appears at δ ~110–115 ppm, while the ethyl carbons are at δ ~12–25 ppm (CH₃) and ~30–35 ppm (CH₂) .

- IR : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-S (~680–750 cm⁻¹) confirm functional groups. Absence of O-H or N-H peaks rules out impurities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the bromination of 2-ethylthiophene derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Catalysts : Lewis acids like FeCl₃ favor bromination at the 3-position due to electron-withdrawing effects .

- Steric effects : The ethyl group at C-2 directs bromination to the less hindered C-3 position .

- Reagent choice : NBS in non-polar solvents (e.g., CCl₄) minimizes over-bromination compared to Br₂ .

Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How do solvent polarity and temperature affect reaction kinetics and byproduct formation in synthesizing this compound?

- Methodological Answer :

- Solvent polarity : Polar solvents (e.g., CH₂Cl₂) stabilize charged intermediates, accelerating bromination but increasing di-substitution risks. Non-polar solvents (e.g., CS₂) slow kinetics but improve regioselectivity .

- Temperature : Low temperatures (0–5°C) favor mono-bromination by reducing radical side reactions. Elevated temperatures (>40°C) promote ring degradation or polymerization .

Kinetic studies (e.g., GC-MS monitoring) quantify activation energy and optimize conditions .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Discrepancies arise from:

- Purification methods : Recrystallization solvents (e.g., hexane vs. ethanol) affect crystal packing and observed melting points .

- Isomeric impurities : Trace 4-bromo isomers or ethyl group rotamers alter NMR splitting patterns. HPLC or GC-MS can identify and quantify impurities .

Collaborative inter-laboratory studies using standardized protocols (e.g., IUPAC guidelines) improve data reproducibility .

Applications in Academic Research

Q. What role does this compound serve as a building block in synthesizing heterocyclic compounds with pharmacological activity?

- Methodological Answer :

- Pharmaceutical intermediates : It is a precursor for thieno[3,2-b]thiophene derivatives, which exhibit antimicrobial and anti-inflammatory properties .

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids generate biaryl systems for kinase inhibitors .

- Chalcone synthesis : Condensation with aromatic aldehydes produces α,β-unsaturated ketones with anticancer activity .

Mechanistic studies (e.g., X-ray crystallography of enzyme-inhibitor complexes) validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.